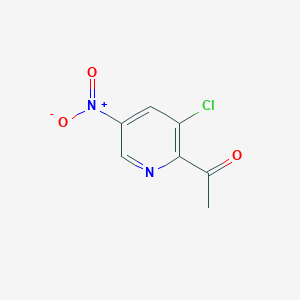
1-(3-Chloro-5-nitropyridin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-5-nitropyridin-2-yl)ethanone is an organic compound with the molecular formula C7H5ClN2O3. It is a derivative of pyridine, characterized by the presence of a chloro and nitro group on the pyridine ring, and an ethanone group attached to the second position of the ring.
Preparation Methods
The synthesis of 1-(3-Chloro-5-nitropyridin-2-yl)ethanone typically involves the nitration of 3-chloropyridine followed by acylation. One common method involves the reaction of 3-chloropyridine with nitric acid to introduce the nitro group, followed by the reaction with acetic anhydride to form the ethanone derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-5-nitropyridin-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups on the pyridine ring can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The ethanone group can undergo oxidation to form carboxylic acids under strong oxidizing conditions.
Scientific Research Applications
1-(3-Chloro-5-nitropyridin-2-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-nitropyridin-2-yl)ethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and selectivity .
Comparison with Similar Compounds
1-(3-Chloro-5-nitropyridin-2-yl)ethanone can be compared with other similar compounds, such as:
1-(6-Chloro-5-nitropyridin-3-yl)ethanone: This compound has a similar structure but with the chloro and nitro groups in different positions, leading to different chemical and biological properties.
1-(2-Chloro-5-nitropyridin-4-yl)ethanone: Another similar compound with variations in the position of substituents on the pyridine ring.
Properties
Molecular Formula |
C7H5ClN2O3 |
|---|---|
Molecular Weight |
200.58 g/mol |
IUPAC Name |
1-(3-chloro-5-nitropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5ClN2O3/c1-4(11)7-6(8)2-5(3-9-7)10(12)13/h2-3H,1H3 |
InChI Key |
LURLBFMUQWAEJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


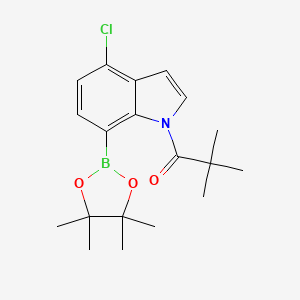
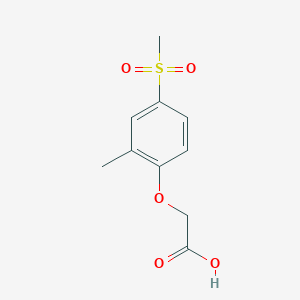
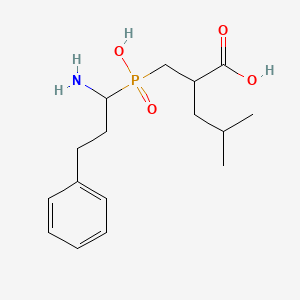
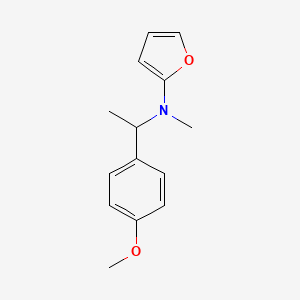

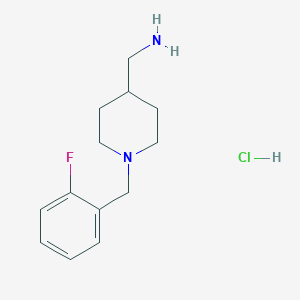
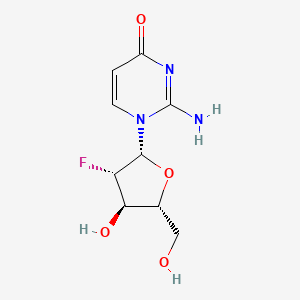
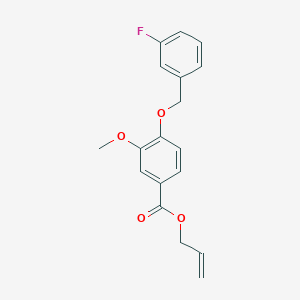

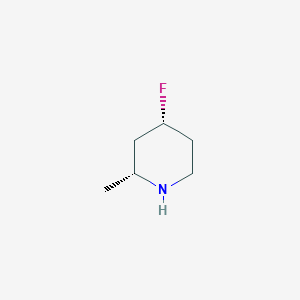
![7-Oxa-2,5-diazaspiro[3.5]nonan-6-one](/img/structure/B12998311.png)
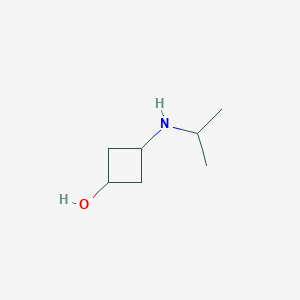
![5-Bromoisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B12998316.png)
![Rel-N-(2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)propan-2-yl)formamide](/img/structure/B12998317.png)
